

Pharmacokinetics of Orally Active Antitumor Agent: A Technical Overview of Osimertinib

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Compound of Interest

Compound Name: Antitumor agent-80

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetics of Osimertinib, a third-generation, orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is highly selective for both EGFR-TKI sensitizing mutations and the T790M resistance mutation, which are critical in the treatment of non-small cell lung cancer (NSCLC).[1][2] This document details the absorption, distribution, metabolism, and excretion (ADME) profile of Osimertinib, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Osimertinib has been extensively characterized in both preclinical species and humans. The following tables summarize key pharmacokinetic parameters.

Table 1: Human Pharmacokinetic Parameters of Osimertinib (80 mg Once Daily)

| Parameter | Value | Reference |
|--|---|-----------|
| Absorption | | |
| Median Time to Maximum Plasma Concentration (Tmax) | ~6 hours | [1][3] |
| Absolute Oral Bioavailability | 69.8% | [1][4] |
| Distribution | | |
| Volume of Distribution at Steady State (Vss/F) | 918 L | [2][3] |
| Plasma Protein Binding | 95% | [3] |
| Metabolism | | |
| Primary Metabolic Pathways | Oxidation and dealkylation | [1] |
| Primary Metabolizing Enzymes | CYP3A4/5 | [2][5] |
| Active Metabolites | AZ5104, AZ7550 (~10% of parent exposure each) | [2][5] |
| Excretion | | |
| Route of Elimination | Feces (68%), Urine (14%) | [6] |
| Unchanged Drug in Excreta | ~2% | [6] |
| Elimination | | |
| Mean Elimination Half-life ($t_{1/2}$) | ~48 hours | [5][6] |
| Apparent Oral Clearance (CL/F) | 14.3 L/h | [5][6] |
| Accumulation | ~3-fold with once-daily dosing | [2][6] |
| Time to Steady State | ~15 days | [2][6] |

Table 2: Preclinical Pharmacokinetic Parameters of Osimertinib

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Brain-to-Plasma Ratio | Reference |
|-------------------|-----------------|--------------|--------------------|---------------------------------------|-----------|
| Mouse | 25 (oral) | - | - | - | [7] |
| Rat | 5, 8, 10 (oral) | - | - | - | [8] |
| Cynomolgus Monkey | - | - | - | Markedly greater than other EGFR-TKIs | [9][10] |

Specific Cmax and AUC values for preclinical models are often study-dependent and were not consistently reported in a comparable format across the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of typical experimental protocols used in the evaluation of Osimertinib.

In Vivo Pharmacokinetic Studies in Animals

- **Animal Models:** Studies have utilized various animal models, including CD-1 mice, Swiss athymic nu-nu (nude) mice, SCID mice, and rats.[7][8]
- **Dosing:** Osimertinib is typically dissolved in a vehicle suitable for oral or intravenous administration. For oral dosing in mice, a common vehicle is 1% Polysorbate 80 in water.[7] Doses in preclinical studies have ranged from 1 to 25 mg/kg.[7]
- **Sample Collection:** Blood samples are collected at multiple time points post-dosing via appropriate methods (e.g., tail vein, retro-orbital sinus). Plasma is separated by centrifugation and stored, often at -80°C, until analysis.[11] For tissue distribution studies, animals are euthanized at selected time points, and tissues (e.g., brain, lung) are collected. [8]
- **Bioanalysis:** Plasma and tissue homogenate concentrations of Osimertinib and its metabolites are quantified using a validated analytical method, typically liquid

chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Human Pharmacokinetic Studies

- **Study Design:** Clinical pharmacokinetic data for Osimertinib has been derived from various Phase I, II, and III studies (e.g., AURA, FLAURA).[2][13] These are typically open-label studies involving patients with advanced NSCLC.
- **Dosing:** Patients receive oral doses of Osimertinib, with 80 mg once daily being the recommended dose.[13][14]
- **Sample Collection:** Blood samples are collected at pre-specified time points, both after a single dose and at steady-state, to determine the full pharmacokinetic profile.[14]
- **Bioanalysis:** Quantification of Osimertinib and its metabolites in human plasma is performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[11][15]

Bioanalytical Method for Quantification of Osimertinib

A common method for the quantification of Osimertinib in plasma involves the following steps:

- **Sample Preparation:** Protein precipitation is a frequently used method for plasma sample cleanup. This is often achieved by adding a solvent like methanol to the plasma sample, which also contains an internal standard (e.g., pazopanib or sorafenib).[11][12] The sample is then vortexed and centrifuged to pellet the precipitated proteins.
- **Chromatographic Separation:** The supernatant is injected into an HPLC or UPLC system. Separation is achieved on a reverse-phase column (e.g., a C18 column).[11][12] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water with formic acid) and an organic component (e.g., ammonium acetate in methanol with formic acid) is used to separate Osimertinib and the internal standard from endogenous plasma components.[11][15]
- **Mass Spectrometric Detection:** The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[11] The analytes

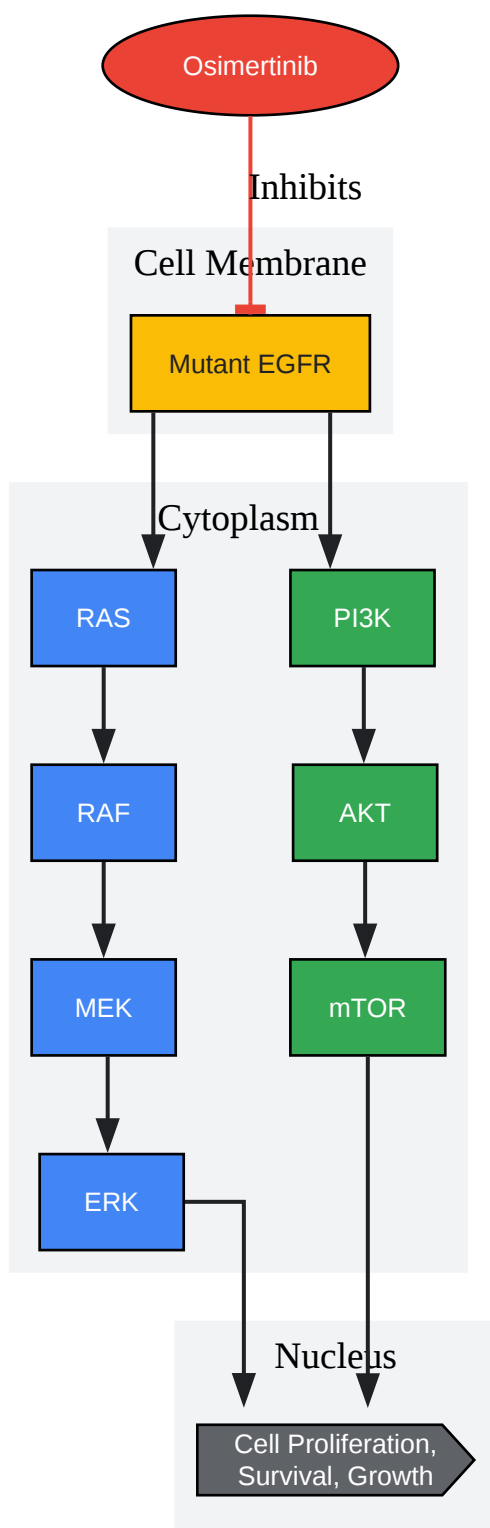
are detected and quantified using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

- Validation: The method is fully validated according to regulatory guidelines (e.g., FDA and EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[16]

Mechanism of Action and Signaling Pathways

Osimertinib exerts its antitumor effect by irreversibly inhibiting the kinase activity of mutant EGFR.[17] This blockade prevents the downstream signaling cascades that drive tumor cell proliferation and survival.[1][17]

EGFR Signaling Pathway Inhibition by Osimertinib



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